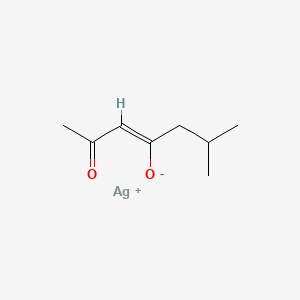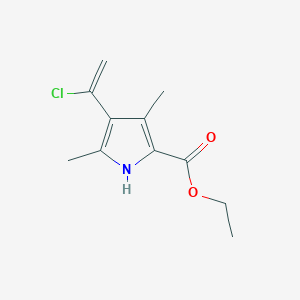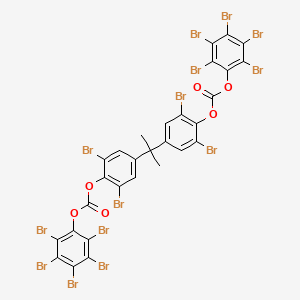
Platinum, tris(triphenylphosphine)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Platinum, tris(triphenylphosphine)- can be synthesized by reducing platinum(II) triphenylphosphine complexes with alcoholic potassium hydroxide or hydrazine . Another method involves treating tetrakis(triphenylphosphine)platinum(0) with hot ethanol . The reaction conditions typically involve the use of an inert atmosphere to prevent oxidation and the use of solvents such as ethanol or dichloromethane .
Industrial Production Methods
While specific industrial production methods for Platinum, tris(triphenylphosphine)- are not widely documented, the synthesis methods used in laboratories can be scaled up for industrial production. This would involve the use of larger reactors and more efficient purification techniques to obtain the desired product in higher yields.
Análisis De Reacciones Químicas
Types of Reactions
Platinum, tris(triphenylphosphine)- undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form platinum(II) derivatives.
Substitution: Reacts with mineral acids to form hydride complexes.
Addition: Reacts with carbon dioxide to form carbonato-complexes.
Common Reagents and Conditions
Oxidation: Oxygen is used as the oxidizing agent.
Substitution: Mineral acids such as hydrochloric acid are used.
Addition: Carbon dioxide is used under controlled conditions.
Major Products Formed
Oxidation: Platinum(II) derivatives such as cis-PtCl₂(PPh₃)₂.
Substitution: Hydride complexes such as trans-PtCl(H)(PPh₃)₂.
Addition: Carbonato-complexes such as (Ph₃P)₂PtCO₃.
Aplicaciones Científicas De Investigación
Platinum, tris(triphenylphosphine)- has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Platinum, tris(triphenylphosphine)- involves its ability to form stable complexes with various ligands. This allows it to participate in a variety of chemical reactions, including oxidation, substitution, and addition .
Comparación Con Compuestos Similares
Platinum, tris(triphenylphosphine)- can be compared with other similar compounds such as:
Tetrakis(triphenylphosphine)platinum(0): Contains four triphenylphosphine ligands and is used as a precursor to other platinum complexes.
Tetrakis(triphenylphosphine)palladium(0): Similar structure but contains palladium instead of platinum.
Tetrakis(triphenylphosphine)nickel(0): Contains nickel and is used in different catalytic processes.
The uniqueness of Platinum, tris(triphenylphosphine)- lies in its specific reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Propiedades
Número CAS |
13517-35-6 |
|---|---|
Fórmula molecular |
C54H45P3Pt |
Peso molecular |
981.9 g/mol |
Nombre IUPAC |
platinum;triphenylphosphane |
InChI |
InChI=1S/3C18H15P.Pt/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h3*1-15H; |
Clave InChI |
USDYNYGJOWWFKL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile](/img/structure/B13793116.png)








